2-Chloro-acetyl-2-13C Chloride

Isotopic labeling Chemical purity specification Acylation stoichiometry

2-Chloro-acetyl-2-13C Chloride (CAS 286367-77-9) is a stable isotope-labeled chlorinated acyl chloride with the linear formula Cl¹³CH₂COCl, bearing a single carbon-13 atom at the methylene (C-2) position. It belongs to the chloroacetyl chloride family of bifunctional building blocks that serve as reactive acylating and chloroacetylating agents in organic synthesis.

Molecular Formula C2H2Cl2O
Molecular Weight 113.93 g/mol
Cat. No. B12055379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-acetyl-2-13C Chloride
Molecular FormulaC2H2Cl2O
Molecular Weight113.93 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)Cl
InChIInChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1
InChIKeyVGCXGMAHQTYDJK-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-acetyl-2-13C Chloride: Isotopic Identity, Physicochemical Baseline, and Procurement Starting Point


2-Chloro-acetyl-2-13C Chloride (CAS 286367-77-9) is a stable isotope-labeled chlorinated acyl chloride with the linear formula Cl¹³CH₂COCl, bearing a single carbon-13 atom at the methylene (C-2) position . It belongs to the chloroacetyl chloride family of bifunctional building blocks that serve as reactive acylating and chloroacetylating agents in organic synthesis . The compound exhibits a molecular weight of 113.94 g/mol (average), a boiling point of 105–106 °C, a melting point of −22 °C, and a density of 1.430 g/mL at 25 °C . The site-specific ¹³C incorporation at the α-methylene carbon distinguishes it from carbonyl-labeled (1-¹³C) and dual-labeled (¹³C₂) isotopologues, conferring a characteristic M+1 mass shift in mass spectrometry .

Why 2-Chloro-acetyl-2-13C Chloride Cannot Be Interchanged with Its 1-13C or 13C2 Isotopologues Without Analytical Consequence


Isotopologues of chloroacetyl chloride are not functionally interchangeable because the position of the ¹³C label directly determines the mass spectrometric fragment pattern, the NMR-active nucleus location, and the tracer fidelity in mechanistic studies. The 2-¹³C isotopologue (target compound) places the label on the methylene carbon, yielding an M+1 shift that localizes exclusively to CH₂-containing fragments upon MS dissociation, whereas the 1-¹³C isotopologue (CAS 159301-42-5) places the label on the carbonyl carbon, generating a different fragment-label distribution . The ¹³C₂ variant (CAS 286367-76-8) produces an M+2 shift, which can overlap with the natural-abundance chlorine isotope pattern (³⁷Cl) and complicate quantitation in complex matrices . In addition, chemical purity specifications differ materially: the 2-¹³C product is supplied at 99% (CP) assay, versus 97% (CP) for the 1-¹³C isotopologue, a difference that can affect derivatization stoichiometry and yield in sub-milligram-scale syntheses . These position-specific, purity, and mass-shift differences mean that substituting one isotopologue for another without re-validation invalidates quantitative MS calibration curves and can introduce systematic errors in isotope dilution experiments [1].

Quantitative Differentiation Evidence for 2-Chloro-acetyl-2-13C Chloride Against Closest Isotopologues and Structural Analogs


Chemical Purity Advantage: 99% (CP) Assay vs. 97% (CP) for the 1-13C Isotopologue

The target compound, 2-Chloro-acetyl-2-13C Chloride (Sigma-Aldrich Prod. No. 604097), carries a certified chemical purity of 99% (CP), which is two full percentage points higher than the 97% (CP) assay of its closest isotopologue, Chloroacetyl chloride-1-13C (Prod. No. 486477) . This purity differential is documented in the manufacturer's direct product comparison table alongside the ¹³C₂ analog (Prod. No. 588008) and Dichloroacetyl chloride-2-13C (Prod. No. 724971) .

Isotopic labeling Chemical purity specification Acylation stoichiometry

Mass Spectrometric Labeling Signature: M+1 Shift Localized to the Methylene Carbon vs. M+2 Dual-Label Interference

The single ¹³C atom at the C-2 (methylene) position produces a defined M+1 mass shift (+1.00335 Da relative to the unlabeled monoisotopic peak), which is cleanly resolved from the natural-abundance M+2 chlorine isotope envelope (³⁷Cl) . In contrast, the ¹³C₂ isotopologue (CAS 286367-76-8, Sigma Prod. 588008) generates an M+2 shift that partially overlaps with the ³⁷Cl₂ contribution, complicating baseline-resolved quantitation in complex biological matrices . The 1-¹³C isotopologue also yields M+1, but the label resides on the carbonyl carbon, producing a different fragment-ion distribution upon collision-induced dissociation (CID) .

Mass spectrometry Isotope dilution quantitation Fragment ion tracking

NMR-Based Biosynthetic Mechanism Elucidation: 13C Chemical Shift Tracking of Cyclization in Nisin Biosynthesis

In a study by Zambaldo et al. (2017), 2-Chloro-acetyl-2-13C Chloride was used as the starting material to synthesize an isotopically labeled non-canonical amino acid (ncAA) bearing a ¹³C atom at the 2-chloroacetamide reaction center [1]. The ¹³C NMR spectrum of the labeled ncAA-chloroacetamide showed a resonance at 42.78 ppm, which shifted to 36.09 ppm upon thioether bond formation with glutathione (GSH), a Δδ of −6.69 ppm [1]. When the labeled ncAA was incorporated into Nisin A mutants, the cyclized peptide bearing a reactive Cys7 residue exhibited a ¹³C resonance at 36.84 ppm, consistent with the thioether standard, whereas the non-cyclized control (all cysteines mutated to alanine) showed a chloroacetamide peak at 43.16 ppm [1]. This chemical-shift-based discrimination provided direct NMR evidence for macrocycle formation.

NMR spectroscopy Lanthipeptide biosynthesis Non-canonical amino acid incorporation

Acylation Reactivity: Chloroacetyl Chloride Class Reacts 10³–10⁵-Fold Faster with Thiols than Structurally Related Electrophiles

Although this reactivity data derives from unlabeled chloroacetyl chloride, it establishes a class-level potency benchmark that applies to the 2-¹³C isotopologue by structural identity (isotopic substitution does not alter reaction kinetics). In a study of vinylidene chloride metabolites, 2-chloroacetyl chloride reacted with model thiols at least 10³-fold faster than 1,1-dichloroethylene oxide and at least 10⁵-fold faster than 2,2-dichloroacetaldehyde or 2-chloroacetic acid [1]. This exceptional thiol reactivity underpins its utility as a derivatization reagent for cysteine-containing peptides and as a tool for trapping reactive thiol intermediates in metabolic studies.

Thiol reactivity Glutathione conjugation Reactive metabolite profiling

Isotopic Purity Specification: 99 atom % 13C Enables Sub-Picomolar Quantification Limits in Isotope Dilution MS

The Sigma-Aldrich product specification certifies an isotopic purity of 99 atom % ¹³C for 2-Chloro-acetyl-2-13C Chloride . At this enrichment level, the contribution of unlabeled (¹²C) species to the M peak is ≤1%, minimizing isotopic cross-talk between the internal standard channel and the analyte channel in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [1]. Lower-enrichment batches (e.g., 95 atom % or below, observed for some ¹³C₂ preparations ) introduce a larger unlabeled fraction that systematically biases calibration curves toward underestimation of analyte concentration, particularly at low signal-to-noise ratios.

Isotope dilution mass spectrometry Quantitative accuracy Internal standard preparation

Procurement-Relevant Application Scenarios for 2-Chloro-acetyl-2-13C Chloride Based on Verified Quantitative Evidence


NMR-Based Elucidation of Post-Translational Modification Mechanisms in Ribosomally Synthesized Peptides

When the research objective is to distinguish between cyclized and non-cyclized states of lanthipeptide or lantibiotic variants by ¹³C NMR, the 2-¹³C isotopologue is the reagent of choice. As demonstrated by Zambaldo et al. (2017), the ¹³C label at the chloroacetamide methylene carbon yields a discrete chemical shift change of approximately 6–7 ppm upon thioether bond formation, providing unambiguous spectroscopic proof of macrocyclization that is not accessible with carbonyl-labeled (1-¹³C) or dual-labeled (¹³C₂) isotopologues, where carbonyl chemical shifts are less sensitive to remote thioether formation [1].

Preparation of Stable Isotope-Labeled Internal Standards (SIL-IS) for Quantitative LC-MS/MS Bioanalysis

For laboratories developing quantitative LC-MS/MS methods that require an isotopically distinguishable internal standard for chloroacetyl-derivatized analytes, the single M+1 mass shift of the 2-¹³C compound provides clean spectral separation from the analyte without the M+2 chlorine-isotope interference that complicates the ¹³C₂ isotopologue. The 99% (CP) chemical purity specification also ensures reliable stoichiometry in derivatization reactions producing the SIL-IS, which is critical for maintaining accuracy across calibration ranges [1].

Mechanistic Probing of Thiol-Reactive Metabolite Formation and Covalent Protein Modification

Building on the class-level evidence that chloroacetyl chloride reacts 10³–10⁵-fold faster with thiol nucleophiles than dichloroacetaldehyde, dichloroethylene oxide, or chloroacetic acid [2], the 2-¹³C labeled isotopologue enables tracer studies where the fate of the chloroacetyl moiety can be followed by MS or NMR after incubation with biological nucleophiles such as glutathione or protein cysteine residues. The site-specific methylene label ensures that even if the acyl chloride hydrolyzes to chloroacetic acid during the experiment, the ¹³C remains in a chemically distinct species that can be chromatographically resolved and quantified.

Synthesis of Isotopically Labeled Non-Canonical Amino Acids for Genetic Code Expansion

The compound serves as a key building block for preparing ¹³C-enriched ncAAs bearing chloroacetamide side chains, which are incorporated into proteins via orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase pairs [1]. The 99 atom % ¹³C enrichment ensures that the resulting full-length protein yields a homogeneous NMR signal, avoiding the signal splitting and quantification artifacts that would arise from lower-enrichment starting material. This application is directly supported by the primary literature evidence described in Section 3.

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